molecular formula C9H7N B1585062 4-Cyanostyrene CAS No. 3435-51-6

4-Cyanostyrene

Cat. No. B1585062
CAS RN: 3435-51-6
M. Wt: 129.16 g/mol
InChI Key: SNTUCKQYWGHZPK-UHFFFAOYSA-N
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Description

4-Cyanostyrene is an aromatic hydrocarbon compound that belongs to the class of aromatic compounds called styrenes . It is a colorless solid that readily dissolves in most organic solvents . It serves as a vital monomer in the synthesis of polystyrene polymers .


Synthesis Analysis

4-Cyanostyrene is used as an intermediate in organic synthesis . It is used in the preparation of poly(4-cyanostyrene) polymer, which is a macromolecular device having nanoscale order and finds a wide range of potential applications . A new approach to the synthesis of well-defined homopolymers of 4-cyanostyrene (4CNS) via anionic polymerization using high vacuum techniques is described .


Molecular Structure Analysis

The molecular structure of 4-Cyanostyrene is C9H7N . It is a part of the class of aromatic compounds called styrenes .


Chemical Reactions Analysis

4-Cyanostyrene is a versatile compound that has demonstrated its worth as an active material in the fabrication of electronic devices . It is also used as a reagent in the synthesis of various organic compounds . It is hypothesized to function as a nucleophile, suggesting its capacity to react with electron-rich species like carbonyl compounds and aromatic rings .

Scientific Research Applications

Catalysis in Organic Reactions

4-Cyanostyrene has been used in the development of novel catalysts for organic reactions. For instance, a study described polystyrene-immobilized pyrrolidine as an efficient, reusable, and stereoselective organocatalyst for the asymmetric Michael addition of cyclohexanone to nitroolefins, utilizing 4-Cyanostyrene derivatives (Miao & Wang, 2008).

Computational Chemistry and Molecular Modeling

In computational chemistry, 4-Cyanostyrene's molecular geometry was optimized using Hartree–Fock (HF) and density functional theory (DFT) methods. This helped in calculating infrared vibration bands, providing a basis for theoretical and experimental comparisons in molecular modeling (Arıcı & Yilmaz, 2020).

Material Science and Nanotechnology

The synthesis of nitrogen-doped nanocarbons from 4-Cyanostyrene has been explored. These nanocarbons, derived from poly(4-cyanostyrene) and silica hybrids, exhibit high surface areas and are important in various applications, including catalysis and energy storage (Lamson et al., 2017).

Polymer Science

In polymer science, 4-Cyanostyrene has been used to synthesize well-defined homopolymers and copolymers with specific molecular architectures. This includes research on living anionic polymerization of 4-Cyanostyrene to create polymers with controlled molecular weights (Driva et al., 2010).

Liquid Crystals and Thermal Conductivity

Studies have explored the thermal behavior of Polymer (Polystyrene) dispersed liquid crystal film composites containing 4-Cyanostyrene derivatives. These studies are significant in understanding the thermal conductivity of materials in different states (Boudenne & Khaldi, 2003).

Safety And Hazards

4-Cyanostyrene is classified as a Dangerous Good for transport and may be subject to additional shipping charges . It causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is harmful if swallowed, in contact with skin, or if inhaled . It should be stored in a well-ventilated place and kept container tightly closed .

Future Directions

4-Cyanostyrene has shown potential in antibacterial applications . A new type of nanocomposites (denoted as poly(4-cyanostyrene)@silver@polylysine) is proposed, in which polylysine (PLL) could rapidly capture the biofilms and exhibit excellent antibacterial efficacy together with decorated silver (Ag) nanoparticles (NPs) through the charge effect and Ag+ release . This novel method is anticipated to perform as a simple yet effective tool for fast and sensitive bacteria counting and killing .

properties

IUPAC Name

4-ethenylbenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7N/c1-2-8-3-5-9(7-10)6-4-8/h2-6H,1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNTUCKQYWGHZPK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC1=CC=C(C=C1)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

24936-57-0
Record name Benzonitrile, 4-ethenyl-, homopolymer
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=24936-57-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID60187922
Record name Benzonitrile, 4-ethenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60187922
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

129.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Cyanostyrene

CAS RN

3435-51-6
Record name 4-Ethenylbenzonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3435-51-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzonitrile, 4-ethenyl-
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Record name Benzonitrile, 4-ethenyl-
Source EPA DSSTox
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Record name 4-Cyanostyrene
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
258
Citations
YQ Liu, W Zhu, Q Yuan, JM Hu, X Zhang, AG Shen - Talanta, 2022 - Elsevier
… by integrating poly(4-cyanostyrene) nanoparticles (NPs… 4-cyanostyrene) NPs could be photoreduced into Ag NPs, thereby causing the Raman signal amplification of poly(4-cyanostyrene…
Number of citations: 0 www.sciencedirect.com
W Zhu, JY Tang, D Yu, AG Shen - Analyst, 2023 - pubs.rsc.org
… Herein, a new type of nanocomposites (denoted as poly(4-cyanostyrene)@silver@polylysine) is … More importantly, poly(4-cyanostyrene) with biological silent Raman imaging capacity is …
Number of citations: 0 pubs.rsc.org
T Ishizone, K Sugiyama, A Hirao, S Nakahama - Macromolecules, 1993 - ACS Publications
… In fact, in a preceding communication,10 we found that the anionic polymerization of 4-cyanostyrene (1) proceeded well to afford a stable living polymer in THF at -78 C. The resulting …
Number of citations: 0 pubs.acs.org
T Ishizone, A Hirao, S Nakahama - Macromolecules, 1991 - ACS Publications
… moiety, 4-cyanostyrene might also have … (4cyanostyrene) was prepared with radical initiators.7 In the present paper, we describe the results of anionic polymerization of 4-cyanostyrene (l…
Number of citations: 0 pubs.acs.org
M Lamson, L Chen, M Zhong, D Wu… - Macromolecular …, 2017 - Wiley Online Library
… Novel carbon precursors containing cyano groups are grafted from silica particles by surface-initiated atom transfer radical polymerization of 4-cyanostyrene. The poly(4-cyanostyrene) …
Number of citations: 0 onlinelibrary.wiley.com
P Driva, DL Pickel, J Mays, D Baskaran - Macromolecules, 2010 - osti.gov
A new approach to the synthesis of well-defined homopolymers of 4-cyanostyrene (4CNS) via anionic polymerization using high vacuum techniques is described. This synthetic route is …
Number of citations: 0 www.osti.gov
K ARICI, R YILMAZ - International Journal of Chemistry and …, 2020 - dergipark.org.tr
… In this study, the molecular geometry of 4-Cyanostyrene … vibration bands of 4-Cyanostyrene molecule were calculated … with the experimental results of 4-Cyanostyrene. All calculated …
Number of citations: 0 dergipark.org.tr
D Zhao, G Zhu, Y Ding, J Zheng - Polymers, 2018 - mdpi.com
… styrene with 4-cyanostyrene (containing substituted phenyl rings) and 2-vinylnaphthalene (containing naphthalene rings). In this work, the polystyrene, poly(styrene-co-4-cyanostyrene) …
Number of citations: 0 www.mdpi.com
J Arredondo, LE Elizalde, B Le Droumaguet… - Reactive and Functional …, 2016 - Elsevier
… poly(4-cyanostyrene-co-styrene) random copolymers were first obtained via an atom transfer free-radical polymerization (ATRP) procedure by varying the amount of 4-cyanostyrene in …
Number of citations: 0 www.sciencedirect.com
BD Dean - Journal of applied polymer science, 1987 - Wiley Online Library
… The 2-cyanostyrene and 4-cyanostyrene monomers were prepared by the palladium-… from 4-cyanostyrene or mixtures of 2- and 4-cyanostyrene do not exhibit EST behavior up to …
Number of citations: 0 onlinelibrary.wiley.com

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